molecular formula C20H24N2O2 B367038 {1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-84-8

{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B367038
CAS No.: 853752-84-8
M. Wt: 324.4g/mol
InChI Key: VPTHVLLNHLISOO-UHFFFAOYSA-N
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Description

{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with a 2,4-dimethylphenoxybutyl group and a methanol moiety

Preparation Methods

The synthesis of {1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 2,4-dimethylphenoxybutyl bromide, which is then reacted with 1H-benzimidazole in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol moiety can be replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities, including antimicrobial and antifungal properties, making it a candidate for drug development.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit the function of certain enzymes involved in cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol can be compared with other benzimidazole derivatives, such as:

    1-butyl-4-{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one: This compound has a similar structure but includes a pyrrolidinone moiety, which may confer different biological activities and properties.

    1-[4-(2,4-dimethylphenoxy)butyl]pyrrolidine: This derivative lacks the benzimidazole ring, which can result in distinct chemical and biological characteristics.

    1-[4-(2,4-dimethylphenoxy)butyl]-2-[(1R)-1-phenoxyethyl]-1H-1,3-benzodiazole: This compound contains a benzodiazole ring, which may affect its reactivity and interactions with biological targets.

Properties

IUPAC Name

[1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-9-10-19(16(2)13-15)24-12-6-5-11-22-18-8-4-3-7-17(18)21-20(22)14-23/h3-4,7-10,13,23H,5-6,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTHVLLNHLISOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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